molecular formula C5H12ClF2NO B1420934 (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride CAS No. 1240526-12-8

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride

Cat. No. B1420934
M. Wt: 175.6 g/mol
InChI Key: ALDZFQLZDYAAJH-UHFFFAOYSA-N
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Description

“(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride” is an organic compound with the CAS Number: 1240526-12-8 . It has a molecular weight of 175.61 . The IUPAC name for this compound is 2,2-difluoro-N-(2-methoxyethyl)ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11F2NO.ClH/c1-9-3-2-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H . The Canonical SMILES representation is COCCNCC(F)F.Cl . This compound has a total of 10 heavy atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.60 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass is 175.0575480 g/mol and the monoisotopic mass is also 175.0575480 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

  • Catalyst-Free Domino Reaction :

    • Zhao, Y., Wang, W., Liu, X., Geng, R. L., & Wang, M. (2020) developed a catalyst-free domino reaction using a compound structurally similar to (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride. This reaction synthesized furan derivatives, which showed significant mortality against Myzus persicae (Zhao et al., 2020).
  • Electrolytic Reactions for Fluoroorganic Compounds :

    • Fuchigami, T., & Ichikawa, S. (1994) studied anodic methoxylation of N-(fluoroethyl)amines, leading to fluorinated compounds useful in building carbon-carbon bonds (Fuchigami & Ichikawa, 1994).
  • Anticoccidial and Antimicrobial Activity :

    • Georgiadis, M. (1976) reported the synthesis of compounds using amines including derivatives of (2,2-Difluoroethyl)(2-methoxyethyl)amine for antimicrobial and anticoccidial applications (Georgiadis, 1976).
  • Fluorinated Compounds in Life Science and Materials Chemistry :

    • Li, X., Liu, J., Li, X., Liu, H., Liu, H., Li, Y., Liu, Y., & Dong, Y. H. (2018) discussed the importance of fluorinated moieties like the difluoroethyl group in life science and materials chemistry, highlighting methods for synthesizing such compounds (Li et al., 2018).
  • Polymer Synthesis and Photophysical Properties :

    • Guo, Z. S., Pei, J., Zhou, Z. L., Lihua, Z., Gibson, G., Lam, S., & Brug, J. (2009) synthesized polyfluorene derivatives with primary amine groups, demonstrating their potential in molecular ordering and device fabrication (Guo et al., 2009).
  • Synthesis of Fluorinated Compounds for Blood Substitutes :

    • Ono, T., Inoue, Y., Fukaya, C., Arakawa, Y., Naito, Y., Yokoyama, K., Yamanouchi, K., & Kobayashi, Y. (1985) studied the electrochemical fluorination of partly fluorinated compounds, contributing to the development of perfluorochemicals used in blood substitutes (Ono et al., 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-N-(2-methoxyethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-9-3-2-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDZFQLZDYAAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride

CAS RN

1240526-12-8
Record name Ethanamine, 2,2-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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